4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Description
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C14H18N4O5S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazines, pyrrolidines, isoxazoles, and others, play a significant role in pharmaceutical development due to their diverse biological activities. The synthesis of these compounds involves complex reactions that provide insights into new methodologies for constructing such essential scaffolds in drug discovery. For example, the work by Bagley et al. (2003) on the synthesis of dimethyl sulfomycinamate via the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines highlights the intricate strategies involved in building heterocyclic structures that could have applications in developing new therapeutic agents (Bagley, Dale, Xiong, & Bower, 2003).
Pharmaceutical Impurities and Synthesis
Understanding and controlling the synthesis of pharmaceutical impurities is critical for drug safety and efficacy. Research into the synthesis of complex intermediates, such as those involved in the production of proton pump inhibitors, provides valuable information on optimizing drug synthesis processes and minimizing unwanted impurities. The review by Saini et al. (2019) on novel methods for omeprazole synthesis and its impurities offers insights into the development of more efficient and cleaner synthetic routes for widely used medications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of enzyme inhibitors based on heterocyclic scaffolds are a critical area of pharmaceutical research. Compounds with isoxazole, pyrazine, or pyrrolidine moieties often serve as potent inhibitors of various enzymes, offering therapeutic potential for treating diseases. For instance, the development of caspase-3 inhibitors by Jiang and Hansen (2011) demonstrates the application of heterocyclic compounds in designing new therapeutic agents for diseases involving apoptosis (Jiang & Hansen, 2011).
properties
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYINYKOYFANAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.